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Compound of Interest

Compound Name: TP-3654

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PIM1 kinase inhibitor TP-3654 with
established JAK inhibitors for the treatment of myelofibrosis. The information is based on
published preclinical and clinical trial data to assist in the independent validation of TP-3654's
therapeutic potential.

Executive Summary

TP-3654 is an investigational, orally bioavailable, selective inhibitor of PIM1 kinase, a
downstream effector of the JAK/STAT signaling pathway, which is constitutively activated in
myeloproliferative neoplasms (MPNSs) like myelofibrosis.[1] Preclinical and early-phase clinical
data suggest that TP-3654 offers a distinct mechanism of action compared to current standard-
of-care JAK inhibitors, such as ruxolitinib and momelotinib. This guide summarizes the
available quantitative data, details the experimental protocols of pivotal studies, and visualizes
the underlying biological pathways and trial designs.

Comparative Performance Data

The following tables summarize the key efficacy endpoints from clinical trials of TP-3654,
ruxolitinib, and momelotinib in patients with myelofibrosis. It is important to note that these data
are from separate clinical trials and not from head-to-head studies.
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Efficacy Endpoint

TP-3654 (Phase 1/2,
NCT04176198)[2]

Ruxaolitinib
(COMFORT-I)[3]

Momelotinib
(SIMPLIFY-1)[4][5]

Primary Endpoint

Not Applicable (Dose

Escalation)

>35% Spleen Volume
Reduction at Week 24

Non-inferiority to
Ruxolitinib in 235%
Spleen Volume
Reduction at Week 24

Spleen Volume

Not the primary

Reduction (SVR) endpoint, but SVR 41.9% 26.5%
>35% at Week 24 observed
Symptom Not the primary
Improvement (=50% endpoint, but TSS
45.9% 28.4%

reduction in TSS) at
Week 24

improvement
observed

Key Secondary
Endpoints

Safety, Tolerability,
PK/PD

Durability of response,

Overall Survival

Symptom response,
Transfusion

requirements

TSS: Total Symptom Score as measured by the Myelofibrosis Symptom Assessment Form

(MFSAF)

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below to allow for a critical

assessment of the presented data.

TP-3654: Phase 1/2 Study in Myelofibrosis
(NCT04176198)[2][6]

o Study Design: An open-label, multicenter, dose-escalation (Phase 1) and dose-expansion

(Phase 2) study.

o Patient Population: Patients with intermediate or high-risk primary myelofibrosis, post-

polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who have

been previously treated with or are ineligible for a JAK inhibitor.
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¢ Intervention: Oral administration of TP-3654.

e Primary Outcome Measures (Phase 1): To determine the maximum tolerated dose (MTD)
and/or recommended Phase 2 dose (RP2D) of TP-3654. To evaluate the safety and
tolerability of TP-3654.

» Secondary Outcome Measures: To characterize the pharmacokinetic (PK) and
pharmacodynamic (PD) profiles of TP-3654. To assess the preliminary anti-tumor activity of
TP-3654, including spleen volume reduction and symptom score improvement.

e Spleen Volume Assessment: Spleen volume is assessed by magnetic resonance imaging
(MRI) or computed tomography (CT) at baseline and subsequent time points.[6][7][8]

o Symptom Assessment: Patient-reported symptoms are evaluated using the Myelofibrosis
Symptom Assessment Form version 4.0 (MFSAF v4.0).[9][10][11][12][13]

Ruxolitinib: COMFORT-I Trial (NCT00952289)[3][15][16]

o Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
o Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.
« Intervention: Oral ruxolitinib or placebo.

e Primary Endpoint: Proportion of patients achieving a =35% reduction in spleen volume from
baseline at week 24.

o Key Secondary Endpoints: Duration of spleen volume reduction, change in Total Symptom
Score (TSS), and overall survival.

¢ Spleen Volume Assessment: Spleen volume was measured by MRI or CT.

o Symptom Assessment: Symptoms were assessed using a daily patient diary, which formed
the basis of the Total Symptom Score.

Momelotinib: SIMPLIFY-1 Trial (NCT01969838)[4][5][17]

o Study Design: A randomized, double-blind, active-comparator Phase 3 trial.
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» Patient Population: JAK inhibitor-naive patients with myelofibrosis.
« Intervention: Oral momelotinib versus oral ruxolitinib.

e Primary Endpoint: To demonstrate non-inferiority of momelotinib to ruxolitinib in the
proportion of patients achieving a 235% reduction in spleen volume at week 24.

o Key Secondary Endpoints: Symptom response rate and transfusion independence rate.
o Spleen Volume Assessment: Spleen volume was measured by MRI or CT.
e Symptom Assessment: Symptoms were assessed using the MFSAF.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways involved in myelofibrosis and the workflow of the clinical trials.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

JAK/STAT and PIM1 Signaling in Myelofibrosis

Cytokine

Cytokine Receptor

Ruxolitinib

Inhibition

Activation
|

PIM1 Kinase STAT

ar Translocation

Gene Transcription
(Proliferation, Survival, Inflammation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b611452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Simplified signaling pathway in myelofibrosis illustrating the roles of JAK/STAT and
PIML1.

TP-3654 Phase 1/2 Clinical Trial Workflow
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Caption: Workflow of the TP-3654 Phase 1/2 clinical trial in myelofibrosis.
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Ruxolitinib vs. Momelotinib Trial Design (Illustrative)
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Caption: Illustrative design of a head-to-head clinical trial comparing JAK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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